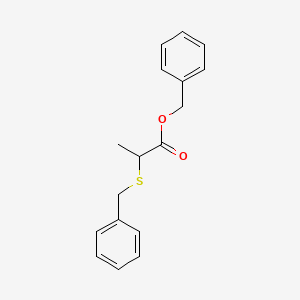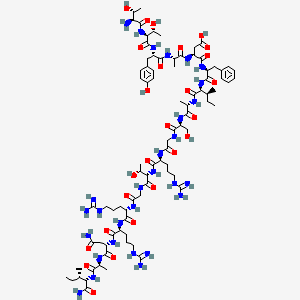![molecular formula C12H15ClNO6+ B561266 [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium CAS No. 100508-61-0](/img/structure/B561266.png)
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium is a complex organic compound with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromen backbone: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro and hydroxypropoxy groups: These functional groups can be introduced through substitution reactions, where a suitable leaving group is replaced by the desired functional group.
Formation of the oxoazanium group: This step may involve the use of specific reagents that can introduce the oxoazanium functionality under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The oxoazanium group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the chloro group can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its bioactive properties may make it useful in the study of biological processes and pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases.
Industry: It may find applications in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism by which [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
Reactive oxygen species (ROS) generation: The compound may induce the production of ROS, leading to oxidative stress and cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium: shares structural similarities with other chromen derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds also contain a chromen backbone and exhibit a wide range of biological activities.
Coumarins: Another class of chromen derivatives, known for their anticoagulant properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity compared to other chromen derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
100508-61-0 |
|---|---|
Fórmula molecular |
C12H15ClNO6+ |
Peso molecular |
304.703 |
Nombre IUPAC |
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium |
InChI |
InChI=1S/C12H15ClNO6/c13-5-9(15)6-18-11-3-1-2-8-4-10(20-14(16)17)7-19-12(8)11/h1-3,9-10,15H,4-7H2,(H,16,17)/q+1 |
Clave InChI |
WTBVPTRPYDMWAC-UHFFFAOYSA-N |
SMILES |
C1C(COC2=C1C=CC=C2OCC(CCl)O)O[N+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)
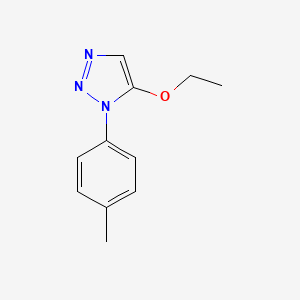
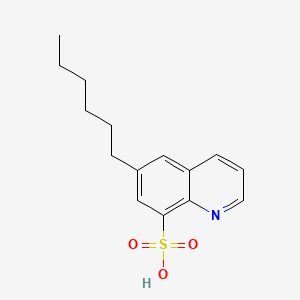
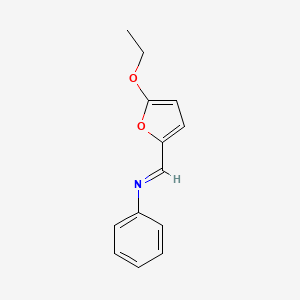
![2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid](/img/structure/B561187.png)

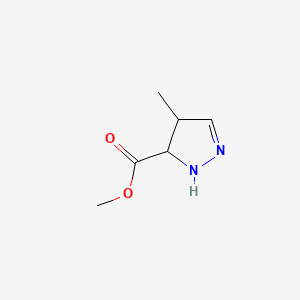
![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
